PROTAC Sirt2 Degrader-1

Sirtuin selectivity PROTAC selectivity off-target profiling

Traditional Sirt2 inhibitors leave scaffolding functions intact, confounding target validation. PROTAC Sirt2 Degrader-1 eliminates this limitation by recruiting cereblon E3 ligase to catalyze complete Sirt2 proteasomal degradation, abolishing all catalytic and scaffolding activities simultaneously. · Near-complete degradation: Dmax approaching 100% at 10 µM in HeLa cells. · Superior phenotype: Induces robust microtubule hyperacetylation and enhanced process elongation, outperforming catalytic inhibitors like TM. · Unmatched selectivity: >400-fold window over Sirt1/Sirt3; no Sirt1 degradation even at 10 µM. Supplied as research-grade solid (≥98% purity), with flexible sizing from mg to bulk quantities to support discovery-to-lead optimization workflows.

Molecular Formula C40H40N10O8S2
Molecular Weight 852.9 g/mol
Cat. No. B610851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC Sirt2 Degrader-1
SynonymsSirt2-PROTAC-1;  Sirt2 PROTAC-1;  Sirt2-PROTAC1;  Sirt2 PROTAC 1
Molecular FormulaC40H40N10O8S2
Molecular Weight852.9 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C
InChIInChI=1S/C40H40N10O8S2/c1-23-15-24(2)44-40(43-23)59-22-34(53)46-39-42-18-28(60-39)17-25-7-5-8-27(16-25)57-20-26-19-49(48-47-26)14-4-3-13-41-33(52)21-58-31-10-6-9-29-35(31)38(56)50(37(29)55)30-11-12-32(51)45-36(30)54/h5-10,15-16,18-19,30H,3-4,11-14,17,20-22H2,1-2H3,(H,41,52)(H,42,46,53)(H,45,51,54)
InChIKeyGRYRXFYWVDWPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PROTAC Sirt2 Degrader-1: A SirReal-Based Cereblon-Recruiting PROTAC for Selective Sirt2 Degradation


PROTAC Sirt2 Degrader-1 (Compound 12; CAS 2098487-75-1) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of Sirtuin 2 (Sirt2), a NAD+-dependent lysine deacetylase involved in epigenetic regulation, cell cycle control, and cancer pathogenesis. The compound is composed of a highly potent and isotype-selective Sirt2 inhibitor derived from the sirtuin rearranging ligand (SirReal) series, a polyethylene glycol (PEG)-based linker, and a thalidomide-derived cereblon ligand for recruitment of the E3 ubiquitin ligase complex [1]. It represents the first reported example of a PROTAC probe capable of chemically inducing the degradation of an epigenetic eraser protein, and its modular design enables adaptation to other alkynylated target ligands [2].

Why Generic Substitution Fails for PROTAC Sirt2 Degrader-1: The Distinction Between Inhibition and Targeted Degradation


Traditional Sirt2 inhibitors such as SirReal2, TM (thiomyristoyl), and AGK2 exert their effects solely through reversible occupation of the Sirt2 catalytic pocket, which may leave scaffolding functions and non-catalytic protein interactions intact. In contrast, PROTAC Sirt2 Degrader-1 operates via a fundamentally different event-driven pharmacological mechanism: it recruits the cereblon E3 ubiquitin ligase to Sirt2, catalyzing its polyubiquitination and subsequent proteasomal degradation. This results in the complete physical removal of the Sirt2 protein, thereby simultaneously abolishing all of its deacetylase activity, its defatty-acylase activity, and any enzyme-independent scaffolding functions [1]. This mechanistic distinction precludes direct functional substitution with conventional inhibitors, as degradation provides a more profound and sustained knockdown of Sirt2-dependent pathways that inhibitors cannot replicate [2].

PROTAC Sirt2 Degrader-1: Quantitative Differentiation Evidence Against Sirt2 Inhibitors and Alternative Degraders


Sirt2 Isoform Selectivity: >400-Fold Selectivity Window Over Sirt1 and Sirt3

PROTAC Sirt2 Degrader-1 exhibits an IC50 of 0.25 μM for Sirt2 while showing no measurable inhibition of Sirt1 or Sirt3 at concentrations up to 100 μM (IC50s > 100 μM), yielding a selectivity window of >400-fold [1]. In contrast, the widely used Sirt2 inhibitor AGK2 inhibits Sirt1 with an IC50 of 30 μM and Sirt3 with an IC50 of 91 μM, representing selectivity windows of only approximately 8.6-fold and 26-fold respectively [2].

Sirtuin selectivity PROTAC selectivity off-target profiling

Degradation Potency: Near-Complete Sirt2 Knockdown with Single-Digit Micromolar EC50

PROTAC Sirt2 Degrader-1 induces robust, dose-dependent degradation of Sirt2 in HeLa cells with a maximum degradation (Dmax) approaching 100% at 10 μM after 2-6 hours of treatment [1]. While a precise DC50 value was not explicitly reported in the primary literature, the degradation effect is observed across a concentration range of 0.2–5 μM, with near-complete depletion at 10 μM [1]. In contrast, conventional Sirt2 inhibitors such as TM and SirReal2 do not induce protein degradation; they only inhibit enzymatic activity with IC50 values of 28 nM and 140 nM, respectively, without affecting Sirt2 protein levels [2].

PROTAC degradation efficiency DC50 Dmax

Degradation Selectivity: Preservation of Sirt1 Protein Levels at Active Degradation Concentrations

In HeLa cells, treatment with 10 μM PROTAC Sirt2 Degrader-1 for 1–6 hours induced robust Sirt2 degradation while showing no detectable effect on Sirt1 protein levels [1][2]. This demonstrates that the compound's degradation activity is isotype-selective and does not promiscuously degrade other sirtuin family members. In comparison, the Sirt2 inhibitor Tenovin-6 exhibits pan-sirtuin activity, inhibiting both Sirt1 and Sirt2 with an IC50 of approximately 10 μM for Sirt2 and also affecting Sirt1 [3].

PROTAC degradation selectivity Sirt1 preservation off-target degradation

Functional Phenotypic Readout: Induction of Microtubule Hyperacetylation and Enhanced Process Elongation

PROTAC Sirt2 Degrader-1 treatment (10 μM) in HeLa cells induces isotype-selective Sirt2 degradation that results in hyperacetylation of the microtubule network, coupled with enhanced process elongation [1]. This phenotypic outcome is a direct consequence of Sirt2's known role as a tubulin deacetylase. In contrast, while the Sirt2 inhibitor TM (thiomyristoyl) potently inhibits Sirt2 deacetylase activity (IC50 = 28 nM) and demonstrates cancer cell-specific toxicity, it does not induce the same extent of microtubule network remodeling or process elongation as observed with PROTAC-mediated degradation [2].

tubulin acetylation Sirt2 deacetylase function cytoskeletal phenotype

Optimal Research and Industrial Application Scenarios for PROTAC Sirt2 Degrader-1


Elucidating Sirt2 Scaffolding Functions and Non-Catalytic Roles in Cancer Cell Biology

PROTAC Sirt2 Degrader-1 enables the complete removal of Sirt2 protein, allowing researchers to dissect enzyme-independent scaffolding functions that conventional inhibitors cannot address. Its near-complete degradation efficacy (Dmax approaching 100% at 10 μM) and isotype-selective profile (no Sirt1 degradation) make it ideal for studying Sirt2's protein-protein interaction networks in cancer cell lines such as HeLa [1]. This application is particularly relevant for target validation studies in oncology where sustained pathway suppression is required.

Mechanistic Studies of Sirt2-Mediated Tubulin Deacetylation and Cytoskeletal Dynamics

The compound's ability to induce robust microtubule hyperacetylation and enhanced process elongation provides a distinct phenotypic readout that is superior to that of catalytic inhibitors like TM [1]. This makes PROTAC Sirt2 Degrader-1 the tool of choice for investigating Sirt2's role in cytoskeletal regulation, mitosis, and cell motility, where complete protein ablation is necessary to fully recapitulate loss-of-function phenotypes.

Selective Sirt2 Knockdown in Neurodegeneration Models Requiring Sirt1 Integrity

Given its >400-fold selectivity window for Sirt2 over Sirt1 and Sirt3, and the lack of Sirt1 degradation even at 10 μM treatment concentrations [1], PROTAC Sirt2 Degrader-1 is uniquely suited for studies in Parkinson's disease or other neurodegenerative models where Sirt1 function must remain unperturbed. This clean selectivity profile avoids confounding effects associated with pan-sirtuin inhibitors such as Tenovin-6.

Development of Sirt2-Targeted PROTAC Degraders and Chemical Probe Optimization

As the first reported example of a PROTAC probe for epigenetic eraser protein degradation, PROTAC Sirt2 Degrader-1 serves as a benchmark and structural template for designing next-generation Sirt2 degraders [1]. Its modular SirReal-based architecture, incorporating a cereblon ligand and flexible linker, enables medicinal chemistry efforts to explore alternative E3 ligase recruiters and linker optimization to improve degradation kinetics or tissue selectivity.

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